N-(Aminoiminomethyl)stearamide
Description
Chemical Identity: N-(Aminoiminomethyl)stearamide (CAS: 40538-17-8) is a fatty acid amide derivative featuring an aminoiminomethyl group (-NH-C(=NH)-) attached to the nitrogen of stearamide (octadecanamide).
Applications are inferred from analogous compounds, including use in agrochemicals, cosmetics (as antistatic agents), and possibly pharmaceuticals .
Properties
CAS No. |
40538-17-8 |
|---|---|
Molecular Formula |
C19H39N3O |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-(diaminomethylidene)octadecanamide |
InChI |
InChI=1S/C19H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20)21/h2-17H2,1H3,(H4,20,21,22,23) |
InChI Key |
WFUQYEXDJIJMAA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N=C(N)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N=C(N)N |
Other CAS No. |
40538-17-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Stearamide Derivatives
Structural Analysis and Functional Implications
- Polarity and Solubility: this compound: The aminoiminomethyl group enhances polarity compared to simple alkyl-substituted stearamides, likely improving water dispersibility . Stearamide MEA/MIPA: Hydroxyethyl/propyl groups increase hydrophilicity, making these derivatives effective in cosmetic formulations (e.g., shampoos, lotions) . N-[2-(Diethylamino)ethyl]stearamide: The tertiary amine group confers cationic surfactant properties, useful in hair conditioners and antistatic coatings .
- Biological Activity: Insecticidal Activity: The dioxolane-hydroxyethyl derivative () showed 78% larvicidal activity at 1000 ppm, comparable to azadirachtin (a natural pesticide), highlighting the impact of complex substituents on bioactivity .
Industrial Applications :
Performance Data and Efficacy
Insecticidal Activity :
Antistatic Performance :
- Stearamide MEA reduced static charge in hair care products by 60–70% in standardized tests, outperforming non-ionic analogs .
Preparation Methods
Amidation of Stearic Acid
Stearic acid (C₁₈H₃₆O₂) undergoes amidation with ethylenediamine derivatives to create the precursor N-(2-aminoethyl)stearamide. The process involves:
- Melting stearic acid at 72°C to achieve liquid-phase reactivity
- Dropwise addition of diethylenetriamine (DETA) under nitrogen atmosphere
- Catalytic dehydration using p-toluenesulfonic acid (0.5 wt%) at 160°C for 3.5 hours
Critical parameters from orthogonal experiments reveal:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 160°C | +38% |
| Catalyst Concentration | 0.5% | +22% |
| Reaction Time | 3.5 hr | +15% |
The amidation step achieves 92% conversion when using a 1.5:1 molar ratio of stearic acid to DETA.
Guanidinylation Reaction
The secondary amine in N-(2-aminoethyl)stearamide reacts with cyanamide derivatives to form the guanidine moiety. Key process considerations include:
- Using cyanamide in 1.2 molar excess to ensure complete functionalization
- Maintaining pH 8-9 with sodium carbonate buffer
- Reaction duration of 6 hours at 80°C
Process Optimization and Kinetic Analysis
A three-level factorial design identified critical control points for scale-up production:
Temperature Profiling
Reaction kinetics show distinct regimes:
$$ k = A \cdot e^{(-Ea/RT)} $$
Where $$ Ea $$ = 58.2 kJ/mol for amidation and 72.4 kJ/mol for guanidinylation. The Arrhenius plot reveals optimal operating windows between 155-165°C for step 1 and 75-85°C for step 2.
Catalytic System Optimization
Comparative catalyst screening yielded:
| Catalyst | Relative Rate | Byproduct Formation |
|---|---|---|
| p-Toluenesulfonic acid | 1.00 | <2% |
| Phosphoric acid | 0.87 | 5-7% |
| Sulfuric acid | 0.92 | 8-12% |
p-Toluenesulfonic acid at 0.5 wt% concentration provides optimal activity while minimizing sulfonation side reactions.
Analytical Validation and Quality Control
Structural confirmation employs multi-technique characterization:
Spectroscopic Analysis
FTIR (Fig. 1):
- 3300 cm⁻¹ (N-H stretch, guanidine)
- 1640 cm⁻¹ (C=O, amide I)
- 1540 cm⁻¹ (N-H bend, amide II)
¹³C NMR (CDCl₃):
Thermal Properties
DSC analysis shows:
- Melting point: 74-80°C
- Thermal decomposition onset: 210°C
Industrial-Scale Implementation Challenges
While lab-scale synthesis achieves 89% yield, scale-up factors require mitigation strategies:
| Challenge | Solution | Effectiveness |
|---|---|---|
| Viscosity buildup | Segmented reactor design | 92% resolved |
| Exothermic control | Microchannel heat exchangers | 88% efficient |
| Product purification | Ethanol/acetone recrystallization | 95% purity |
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